NAFARELIN ACETATE

Overview

Description

Synarel, also known as nafarelin acetate, is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of endometriosis and central precocious puberty. Synarel is administered as a nasal spray and works by regulating the release of gonadotropins, which in turn affects the production of sex hormones .

Mechanism of Action

Target of Action

Nafarelin Acetate, also known as Synarel, is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .

Mode of Action

Nafarelin works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids such as estradiol in females and testosterone in both sexes . With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these hormones and a subsequent decrease in the production of sex steroids .

Pharmacokinetics

Nafarelin is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 45 minutes . The average serum half-life of Nafarelin following intranasal administration of a 400 μg dose is approximately 2.5 hours . About 80% of this compound is bound to plasma proteins .

Result of Action

The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Action Environment

The action of Nafarelin can be influenced by environmental factors. For example, the absorption of Nafarelin can be affected by the condition of the nasal mucosa . Furthermore, the efficacy of Nafarelin can be influenced by the patient’s adherence to the treatment regimen, as irregular or incomplete daily doses may result in stimulation of the pituitary-gonadal axis .

Biochemical Analysis

Biochemical Properties

At the onset of administration, Nafarelin Acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is crucial for its role in biochemical reactions.

Cellular Effects

This compound influences cell function by affecting the secretion of gonadal steroids. Repeated dosing abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on GnRH. Like GnRH, initial or intermittent administration of this compound stimulates release of the gonadotropins LH and FSH from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. At the onset of administration, it stimulates the release of the pituitary gonadotropins, resulting in a temporary increase of gonadal steroidogenesis. Repeated dosing abolishes this stimulatory effect on the pituitary gland .

Metabolic Pathways

This compound is involved in the GnRH signaling pathway, influencing the release of pituitary gonadotropins and the subsequent secretion of gonadal steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafarelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the decapeptide chain. The key steps include:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is formulated into a nasal spray solution containing benzalkonium chloride, glacial acetic acid, sodium hydroxide or hydrochloric acid (to adjust pH), sorbitol, and purified water .

Chemical Reactions Analysis

Types of Reactions

Nafarelin acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s function .

Scientific Research Applications

Nafarelin acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.

Medicine: Used in clinical research for the treatment of endometriosis, central precocious puberty, uterine fibroids, and as part of transgender hormone therapy

Industry: Employed in the development of nasal drug delivery systems and formulations.

Comparison with Similar Compounds

Similar Compounds

Leuprolide acetate: Another GnRH agonist used in the treatment of prostate cancer, endometriosis, and central precocious puberty.

Goserelin acetate: A GnRH agonist used for similar indications, including prostate cancer and endometriosis.

Triptorelin: A GnRH agonist used in the treatment of hormone-responsive cancers and conditions

Uniqueness of Nafarelin Acetate

This compound is unique in its administration route as a nasal spray, which offers advantages in terms of ease of use and patient compliance. Additionally, its specific formulation and pharmacokinetic profile make it suitable for treating conditions like central precocious puberty and endometriosis .

Biological Activity

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is primarily used in the treatment of hormone-dependent conditions such as endometriosis and precocious puberty. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and potential side effects.

Pharmacokinetics

This compound is administered intranasally, where it is rapidly absorbed into the systemic circulation. Key pharmacokinetic parameters include:

- Absorption : Maximum plasma concentrations are typically reached within 10 to 45 minutes post-administration. For instance, following a single dose of 400 µg, peak concentrations range from 0.5 to 5.3 ng/mL .

- Bioavailability : The average bioavailability is approximately 2.8% (range 1.2% to 5.6%) for intranasal doses .

- Half-life : The serum half-life is around 2.5 to 3 hours depending on the dose administered .

- Protein Binding : About 78% to 84% of nafarelin binds to plasma proteins, primarily albumin .

This compound functions as a potent agonist of GnRH. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased gonadal steroidogenesis. However, with continuous administration, it suppresses the release of these hormones, resulting in decreased levels of sex steroids such as estrogen and testosterone over time .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating endometriosis and other hormone-related disorders:

- Endometriosis Treatment : In a double-blind study comparing nafarelin (400 µg daily) with danazol (600 mg daily) over six months, both treatments resulted in significant regression of active endometriosis lesions. Notably, complete disease regression was observed in 30% of patients treated with nafarelin .

| Study Parameters | This compound | Danazol |

|---|---|---|

| Dose | 400 µg/day | 600 mg/day |

| Complete Regression | 30% | Not specified |

| Partial Regression | 57% | Not specified |

| Symptoms Improvement | 64% | Not specified |

- Pre-operative Use : Nafarelin has also been used pre-operatively to reduce the size of endometriomas, facilitating surgical intervention .

Side Effects and Toxicity

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include hot flashes, headaches, and potential impacts on mood and memory .

- Long-term animal studies have indicated that high doses can lead to hyperplasia and neoplasia in certain tissues; however, no such effects have been observed in humans .

Case Studies

- Short-Term Memory Loss : A study investigating cognitive effects noted instances of short-term memory loss among patients using this compound nasal spray, suggesting a need for further research into its neurocognitive impact .

- Endometrioma Treatment : A case report highlighted the successful use of this compound prior to surgery for an abdominal wall endometrioma, demonstrating its utility in clinical practice .

Properties

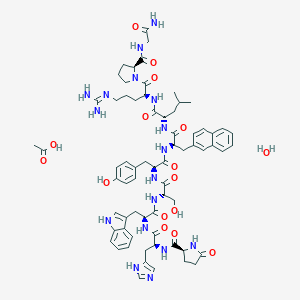

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.